molecular formula C15H11NO3 B2487529 (E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one CAS No. 18451-58-6

(E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one

Cat. No. B2487529
CAS RN: 18451-58-6
M. Wt: 253.257
InChI Key: DCFJNYDTJPKYMC-GQCTYLIASA-N
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Description

(E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one, also known as ICRF-193, is a small molecule inhibitor that has been widely used in scientific research. It is a derivative of a naturally occurring compound called podophyllotoxin, which has been used in traditional medicine for centuries. ICRF-193 has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions will be discussed in

Scientific Research Applications

Antimicrobial Activity

(E)-3-(1,3-Benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one derivatives have been investigated for their antimicrobial activity. A study reported the synthesis of these derivatives and found that some of them showed better antimicrobial activity than the reference drug ciprofloxacin. These findings highlight the potential use of these compounds as antimicrobial agents (Arshad, 2020).

Complexation with Metal Ions

Research has also explored the complexation properties of related compounds with metal ions like zinc, magnesium, and calcium. This research is significant as it aids in understanding the chemical behavior of these compounds in various environments, potentially leading to applications in areas like catalysis or material science (Matczak-Jon et al., 2010).

Photoredox Catalysis

Another interesting application is in the field of photoredox catalysis. Eosin Y, an organic dye, was used as a photoredox catalyst in the synthesis of pyridines, which are structurally similar to this compound. This research opens avenues for using such compounds in photoredox catalysis, a method increasingly important in green chemistry (Rohokale et al., 2016).

Supramolecular Structures

Studies have also focused on the supramolecular structures of chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone. Understanding these structures is crucial in materials science and drug design, as it provides insights into how these compounds might interact with other molecules or fit into larger molecular assemblies (Jasinski et al., 2008).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-13(12-3-1-2-8-16-12)6-4-11-5-7-14-15(9-11)19-10-18-14/h1-9H,10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFJNYDTJPKYMC-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328279
Record name (E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

18451-58-6
Record name (E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-2-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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